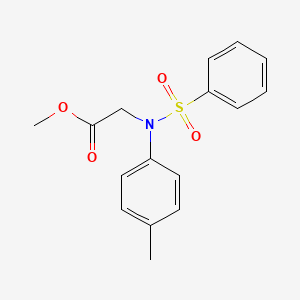
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MPPG, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. MPPG is a glycine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Polymer Electrolytes
- Guanidinium-Functionalized Polymer Electrolytes : Synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate, providing precise control of cation functionality without side reactions, and allows the direct connection of guanidinium into stable phenyl rings (Kim et al., 2011).
Synthesis and Proton Conductivity
- Poly(thiophenylene) Synthesis : Involves the polymerization of 4-(Methylsulfinyl)diphenyl sulfide (1), leading to sulfonated poly(thiophenylene) with good water affinity and excellent proton conductivity (Miyatake et al., 1997).
Organic Synthesis
- Synthesis of Tetrahydroisoquinolines : Utilizes N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing a method involving N-benzylation and addition of arylmagnesium halide (Kommidi et al., 2010).
Polysulfones and Polymer Behavior
- Dynamic Mechanical Behavior of Polysulfones : Studies polysulfones made from bisphenols with varying methyl groups, affecting rigidity, glass transition temperature, and relaxation temperatures (Aitken et al., 1992).
Polymerization Initiators
- Cationic Polymerization of Glycidyl Phenyl Ether : Involves the use of derivatives of S-methylsulfonium salts as initiators, demonstrating their solubility and initiation capability upon heating (Shimomura et al., 1998).
Glycolipid and Polysaccharide Research
- Permethylating Glycolipid and Polysaccharide : An effective method for permethylation of complex carbohydrates, crucial for determining specificities of hormones and biological transport (Hakomori, 1964).
Bone Health and Osteoclastogenesis
- Inhibitory Activity on Osteoclast Differentiation : Examines the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, suggesting potential for treating postmenopausal osteoporosis (Cho et al., 2020).
Desalination and Membrane Science
- Composite NF Membranes : Study on novel Poly[(4-aminophenyl)sulfonyl]butanediamide and its methylated form in polysulfone composite membranes for desalination, showing notable salt rejection and antifouling properties (Padaki et al., 2013).
Drug Discovery and COX Inhibitors
- Cyclooxygenase Inhibitors for Anti-Inflammatory Activity : Reports on the synthesis of 4-(aryloyl)phenyl methyl sulfones as COX inhibitors, showing potential in anti-inflammatory drug development (Harrak et al., 2010).
Propiedades
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-8-10-14(11-9-13)17(12-16(18)21-2)22(19,20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJBZDLMIKLPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
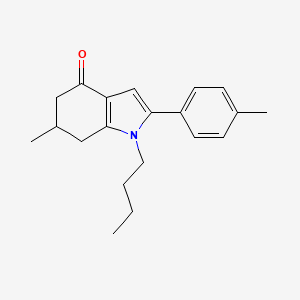
![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)
![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)
![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)
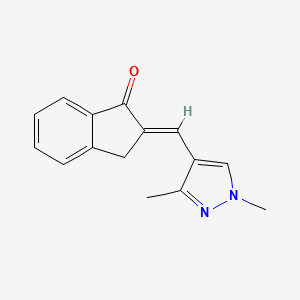
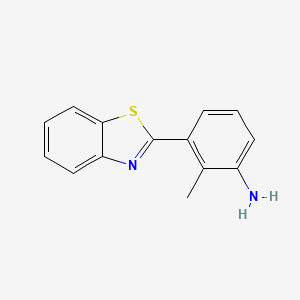
![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)
![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)
![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)
![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)
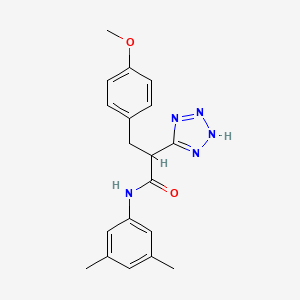
![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)
